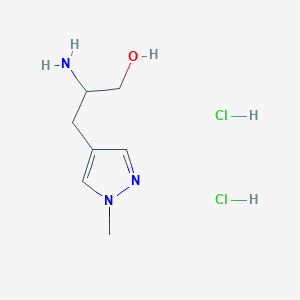

2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

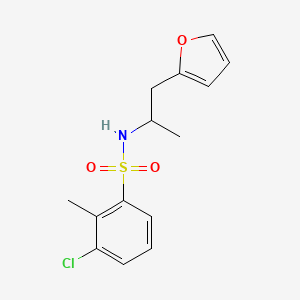

“2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride” is a chemical compound with the CAS Number: 1909336-67-9 . It has a molecular weight of 228.12 and is typically stored at room temperature . The compound is in powder form .

Molecular Structure Analysis

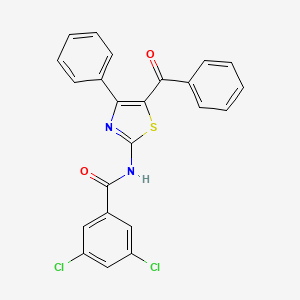

The InChI code for this compound is 1S/C7H13N3O.2ClH/c1-10-4-6(3-9-10)2-7(8)5-11;;/h3-4,7,11H,2,5,8H2,1H3;2*1H . This indicates the presence of a 1-methyl-1H-pyrazol-4-yl group attached to a 2-amino-propan-1-ol group, with two hydrochloride ions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Pyrazole derivatives, including compounds related to 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride, have been synthesized and characterized through multiple approaches. For instance, the catalytic synthesis of novel chalcone derivatives incorporating pyrazole units has shown potential antioxidant properties, indicating the versatility of pyrazole derivatives in synthesizing compounds with significant bioactivity (Prabakaran, Manivarman, & Bharanidharan, 2021). Additionally, studies have focused on generating structurally diverse libraries through alkylation and ring closure reactions, emphasizing the adaptability of pyrazole derivatives in creating a wide range of compounds (Roman, 2013).

Application in Antimicrobial and Anticancer Research

Research has also delved into the bioactivities of pyrazole derivatives, identifying their potential in antimicrobial and anticancer applications. Synthesized Schiff bases containing pyrazole moieties have demonstrated moderate to good antibacterial activity, highlighting the antimicrobial potential of these compounds (Asiri & Khan, 2010). Similarly, novel pyrazole derivatives have been evaluated as potential antimicrobial and anticancer agents, with some compounds exhibiting higher anticancer activity than standard drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).

Catalytic Applications

Pyrazole derivatives have found applications as catalysts in organic synthesis. For example, nano α-Al2O3 supported ammonium dihydrogen phosphate has been used as a heterogeneous catalyst for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, showcasing the utility of pyrazole-related compounds in catalysis (Maleki & Ashrafi, 2014).

Corrosion Inhibition

In addition to their biological activities, pyrazole derivatives have been studied as corrosion inhibitors for steel in acidic environments. These compounds have shown excellent inhibition efficiency, revealing their potential in industrial applications (Missoum et al., 2013; Yadav et al., 2016).

Safety and Hazards

The compound has been associated with hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Wirkmechanismus

Target of Action

Pyrazole derivatives, which include this compound, are known to have a broad spectrum of biological activities .

Mode of Action

It’s known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biological pathways due to their diverse pharmacological effects .

Result of Action

Pyrazole derivatives are known to have a broad range of biological activities .

Eigenschaften

IUPAC Name |

2-amino-3-(1-methylpyrazol-4-yl)propan-1-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O.2ClH/c1-10-4-6(3-9-10)2-7(8)5-11;;/h3-4,7,11H,2,5,8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPRKXBCFNHJAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CC(CO)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2703273.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2703276.png)

![4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid](/img/structure/B2703277.png)

![Tert-butyl 3-(propan-2-ylsulfamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2703279.png)